Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Description
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (CAS: 1360923-54-1), commonly referred to as 2-Oxo R-Clopidogrel, is a stereoisomeric impurity of the antiplatelet drug clopidogrel . Structurally, it features a 2-oxo group on the thienopyridine scaffold and an R-configuration at the chiral center, distinguishing it from the active S-enantiomer of clopidogrel. This compound is critical in pharmaceutical quality control, as its presence must be monitored during clopidogrel synthesis .
Properties
Molecular Formula |
C16H16ClNO3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m1/s1 |
InChI Key |
JBSAZVIMJUOBNB-AWKYBWMHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 |
Origin of Product |
United States |
Biological Activity
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate is a derivative of clopidogrel and belongs to the thienopyridine class of compounds. This compound exhibits significant biological activity primarily as an antiplatelet agent, which is crucial in the management of cardiovascular diseases.
The primary mechanism of action for this compound involves the inhibition of the P2Y12 ADP platelet receptor. By blocking this receptor, this compound prevents platelet activation and aggregation, thereby reducing the risk of thrombus formation in patients with coronary artery disease and other cardiovascular conditions .
Pharmacological Effects
Research indicates that the compound demonstrates:
- Antiplatelet Activity : Effective in inhibiting platelet aggregation in vitro and in vivo.
- Cardiovascular Benefits : Used in the prevention of cardiovascular events such as myocardial infarction and stroke due to its antiplatelet properties .
Case Studies and Research Findings
- Clinical Efficacy : In clinical studies, derivatives of clopidogrel have shown improved outcomes in patients with acute coronary syndromes when compared to standard therapies. The efficacy is linked to the compound's ability to maintain platelet inhibition over extended periods .
- Safety Profile : Adverse effects are generally mild but can include bleeding complications. Monitoring is essential during therapy to manage risks effectively .
Structure-Activity Relationship (SAR)
The structural modifications in this compound contribute significantly to its biological activity:
- The chlorophenyl group enhances lipophilicity and receptor binding.
- The thienopyridine moiety is critical for the interaction with the P2Y12 receptor.
| Component | Description |
|---|---|
| Molecular Formula | C16H16ClNO3S |
| Molecular Weight | 337.82 g/mol |
| CAS Number | 1360923-54-1 |
| Antiplatelet Activity | Inhibits P2Y12 receptor |
| Clinical Applications | Cardiovascular disease management |
Comparison with Similar Compounds
Research Findings and Implications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis involves multi-step protocols, including cyclization of thienopyridine intermediates and stereoselective coupling with 2-chlorophenylacetic acid derivatives. Key parameters for optimization include:
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in analogous thienopyridine syntheses .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .
- Purification : Use of preparative HPLC with chiral stationary phases ensures enantiomeric purity (critical for the (2R)-configuration) .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and stereochemical integrity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., (2R)-stereochemistry) and confirms thienopyridine ring geometry .
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) to verify enantiomeric excess (>98%) .
- NMR spectroscopy : Key signals include the methyl ester (δ ~3.7 ppm) and thienopyridine protons (δ 2.5–3.2 ppm for tetrahydro ring protons) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation strategies are recommended?
- Methodological Answer :
- Docking studies : Use the crystal structure (monoclinic, P21/n space group, β = 100.5°) to model interactions with enzymes like CYP450 isoforms .
- MD simulations : Simulate solvation effects in physiological pH (7.4) to assess stability of the 2-chlorophenyl and thienopyridine moieties .
- Validation : Compare predicted binding energies with experimental IC50 values from enzymatic assays (e.g., fluorometric substrate turnover) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?
- Methodological Answer :
- Standardized assays : Use identical buffer systems (e.g., 50 mM Tris-HCl) and enzyme batches to minimize inter-lab variability .
- Metabolite profiling : LC-MS/MS can detect degradation products (e.g., hydrolysis of the methyl ester) that may skew activity .
- Structural analogs : Synthesize and test derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate SAR trends .
Q. How can chiral resolution of the (2R)-enantiomer be scaled for in vivo studies?
- Methodological Answer :
- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic mixtures in biphasic systems (e.g., water:ethyl acetate) selectively yields the (2R)-enantiomer .
- Crystallization-induced diastereomer resolution : Use (1S)-camphorsulfonic acid to form diastereomeric salts, enabling bulk separation .
Q. What are the key structure-activity relationship (SAR) insights for modifying the thienopyridine core to enhance metabolic stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
